3-(2-Chloro-1H-imidazol-1-yl)propanoic acid
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Overview
Description
3-(2-Chloro-1H-imidazol-1-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom attached to the imidazole ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid typically involves the reaction of 2-chloroimidazole with a suitable propanoic acid derivative. One common method includes the use of ethylene glycol and imidazole dissolved in an organic solvent, followed by the addition of an acid catalyst. The reaction is maintained at an appropriate temperature to facilitate the formation of the desired product . The product can be purified through crystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the imidazole ring.
Scientific Research Applications
3-(2-Chloro-1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and functional materials
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The chlorine atom and the imidazole ring can participate in binding interactions with enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: A related compound with similar structural features but without the chlorine atom.
2-Hydroxy-3-imidazol-1-yl-propanoic acid: Another derivative with a hydroxyl group instead of chlorine
Uniqueness
The presence of the chlorine atom in 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid makes it unique compared to other imidazole derivatives
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C6H7ClN2O2 |
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Molecular Weight |
174.58 g/mol |
IUPAC Name |
3-(2-chloroimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H7ClN2O2/c7-6-8-2-4-9(6)3-1-5(10)11/h2,4H,1,3H2,(H,10,11) |
InChI Key |
IGYXLEABRAYMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)Cl)CCC(=O)O |
Origin of Product |
United States |
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